Bis(trifluoromethyl) sulfide

Description

Historical Context of Perfluorinated Thioether Investigations

The investigation of perfluorinated thioethers is a specialized area within the broader field of organofluorine chemistry, which began to flourish in the early 20th century. The unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and high electronegativity, spurred the synthesis and study of a wide array of fluorinated organic molecules. wikipedia.org The development of organofluorine chemistry was significantly advanced by the need for new materials with specific properties, such as refrigerants and stable polymers. nih.gov

The first synthesis of bis(trifluoromethyl) sulfide (B99878) was reported in 1952. lookchem.com Early synthetic methods often involved harsh conditions and produced the compound in low yields. lookchem.com For instance, one of the initial preparations involved the photolysis of bis(trifluoromethyl)disulfide (B1220189). lookchem.com Another early method involved the pyrolysis of bis(trifluoromethyl)disulfide at high temperatures. lookchem.com The challenges in its synthesis and its highly toxic nature limited extensive study of its chemical properties for some time. lookchem.comontosight.ai The development of more practical laboratory-scale syntheses has since enabled more detailed investigations into its reactivity and potential applications. ontosight.ai

Academic Significance and Contemporary Research Perspectives on Bis(trifluoromethyl) sulfide

The academic significance of this compound lies in its unique electronic properties and its role as a building block in the synthesis of more complex fluorinated molecules. cymitquimica.commdpi.com The presence of two trifluoromethyl groups dramatically influences the electron density on the sulfur atom, making the compound a valuable reagent in various chemical transformations.

Contemporary research on this compound and related compounds is multifaceted, with key areas of focus including:

Synthesis of Fluorinated Polymers: this compound serves as a precursor for creating fluorinated polymers with desirable properties such as high thermal stability and chemical resistance. ontosight.ai

Trifluoromethylthiolation Reactions: The trifluoromethylthio (SCF₃) group is of significant interest in medicinal and agricultural chemistry due to its ability to enhance properties like lipophilicity and metabolic stability. mdpi.com this compound and its derivatives are investigated as reagents for introducing the SCF₃ group into organic molecules. rsc.org

Atmospheric Chemistry: As a volatile organosulfur compound, the atmospheric fate of this compound is a subject of study. Research has shown it to be a potent greenhouse gas with a long atmospheric lifetime. acs.org Theoretical studies have been conducted to understand its reaction mechanisms with atmospheric radicals like the hydroxyl radical (OH). acs.org

Advanced Materials: The unique electronic properties imparted by the trifluoromethyl groups make this compound a candidate for applications in materials science. cymitquimica.com

Foundational Structural Considerations and Electronic Configuration Analysis

Influence of Trifluoromethyl Groups on Sulfur Electrophilicity

The two trifluoromethyl (CF₃) groups are powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. This has a profound effect on the electronic environment of the central sulfur atom in this compound.

The strong inductive effect of the CF₃ groups leads to a significant withdrawal of electron density from the sulfur atom. This results in a partial positive charge on the sulfur, making it highly electrophilic and susceptible to attack by nucleophiles. ontosight.ai This increased electrophilicity is a key factor in the reactivity of this compound, for instance, in its reactions with water. ontosight.ai Theoretical studies have explored how the progressive fluorination of methyl groups impacts the electrophilicity of radicals, with the trifluoromethyl radical being decidedly electrophilic. nih.govresearchgate.net This principle extends to the sulfur center in (CF₃)₂S, where the cumulative effect of two CF₃ groups greatly enhances its electrophilic character compared to non-fluorinated thioethers.

Molecular Geometry and Conformation in Fluorinated Systems

Gas electron diffraction studies of the analogous bis(trifluoromethyl)disulfide provide valuable data for understanding the likely geometry of this compound. rsc.org The structural parameters for bis(trifluoromethyl)disulfide reveal key features that are expected to be similar in the sulfide.

Table 1: Structural Parameters of Bis(trifluoromethyl)disulfide

| Parameter | Value |

| C-F bond length (r_g) | 1.333 (2) Å |

| C-S bond length (r_g) | 1.835 (5) Å |

| S-S bond length (r_g) | 2.030 (5) Å |

| F-C-F bond angle (∠α) | 108.3 (0.3)° |

| S-S-C bond angle (∠α) | 101.6 (0.6)° |

| C-S-S-C dihedral angle | 104.4 (4.0)° |

Data from gas electron diffraction studies of bis(trifluoromethyl)disulfide. rsc.org

For this compound, the C-S-C bond angle is a critical parameter. In related fluorinated diphenyl sulfides, the C-S-C bond angles are around 99.7° to 102.0°. In N-methyl-S,S-bis(trifluoromethyl)sulfimide, a related compound, the molecule possesses C₁ symmetry. nih.gov The trifluoromethyl groups in bis(trifluoromethyl)disulfide are found in essentially staggered conformations, with their axes tilted away from the C-S bonds. rsc.org A similar staggered conformation of the CF₃ groups is expected in this compound to minimize steric hindrance. The rotational barriers around the C-S bonds in such fluorinated systems are influenced by both steric and electronic effects. The conformational preferences of fluorinated ethers and thioethers are an active area of research, with stereoelectronic effects playing a crucial role. rsc.org

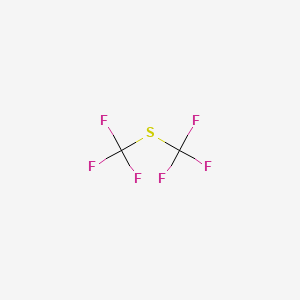

Structure

2D Structure

3D Structure

Properties

CAS No. |

371-78-8 |

|---|---|

Molecular Formula |

C2F6S |

Molecular Weight |

170.08 g/mol |

IUPAC Name |

trifluoro(trifluoromethylsulfanyl)methane |

InChI |

InChI=1S/C2F6S/c3-1(4,5)9-2(6,7)8 |

InChI Key |

OFHCXWMZXQBQMH-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)SC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis Trifluoromethyl Sulfide

Thermal Decomposition and Pyrolysis Routes

High-temperature methods provide a direct pathway for the formation of bis(trifluoromethyl) sulfide (B99878), primarily through the decomposition of sulfur-rich precursors. These reactions leverage thermal energy to induce bond cleavage and rearrangement, leading to the desired product.

The pyrolysis of bis(trifluoromethyl) disulfide ((CF₃)₂S₂) represents a significant thermal route for synthesizing bis(trifluoromethyl) sulfide ((CF₃)₂S). lookchem.com This process relies on the thermal instability of the disulfide bond at elevated temperatures. While the reaction proceeds very slowly at temperatures between 300-380 °C, the conversion rate becomes substantial above 400 °C. lookchem.com At these higher temperatures, thermal cracking of the disulfide leads to the formation of this compound and other by-products. lookchem.com

A specific laboratory-scale procedure involves heating approximately 25 grams of bis(trifluoromethyl) disulfide in a passivated stainless steel cylinder. lookchem.com The vessel is heated to a temperature range of 425-435 °C for an extended period of 3 to 4 days. lookchem.com This sustained high-temperature treatment facilitates the conversion, affording this compound in yields of approximately 88%. lookchem.com The primary by-products of this pyrolysis reaction include carbon disulfide (CS₂) and solid materials. lookchem.com Additionally, smaller quantities of bis(trifluoromethyl) trisulfide and tetrasulfide, along with traces of carbon tetrafluoride (CF₄) and carbonyl sulfide (COS), are also formed. lookchem.com

Table 1: Pyrolysis Conditions for this compound Synthesis

| Parameter | Value |

| Starting Material | Bis(trifluoromethyl) disulfide |

| Reactor | 125 ml Stainless Steel Cylinder |

| Temperature | 425-435 °C |

| Duration | 3-4 days |

| Yield of (CF₃)₂S | ~88% |

| Major By-products | Carbon disulfide, Solid residues |

| Minor By-products | (CF₃)₂S₃, (CF₃)₂S₄, CF₄, COS |

The synthesis of this compound via the direct thermolysis of perfluoroalkyl esters is not a prominently documented or established method in the reviewed scientific literature. While thermolysis is a known technique for decomposing various fluorinated compounds, its specific application to perfluoroalkyl esters to yield this compound is not described in detail. Research into the thermolysis of fluorinated compounds often focuses on pathways that lead to the formation of perfluoroolefins, perfluoroalkyl halides, or other classes of organofluorine compounds. google.com

Photochemical Synthesis Strategies

Photochemical methods offer alternative synthetic routes that proceed under milder conditions, typically ambient temperature, using light energy to initiate reactions. These strategies often involve the generation of highly reactive radical intermediates.

The photolysis of bis(trifluoromethyl) disulfide was one of the initial methods used to synthesize this compound. lookchem.com This process involves the ultraviolet (UV) irradiation of the disulfide, which induces the homolytic cleavage of the sulfur-sulfur bond. smolecule.com This bond scission generates trifluoromethylthio radicals (CF₃S•). smolecule.com

These highly reactive radicals can then participate in various subsequent reactions. While they can recombine to regenerate the starting disulfide, they can also interact in ways that lead to the formation of this compound. smolecule.com For instance, research has shown that when bis(trifluoromethyl) disulfide is irradiated in the presence of other reagents, such as pentafluoroiodobenzene, a product mixture is obtained. beilstein-journals.org This mixture contains the target this compound, ((CF₃)₂S), alongside other compounds like C₆F₅SCF₃, C₆F₅SSCF₃, and CF₃I, demonstrating that the photochemically generated radicals can lead to the formation of the desired sulfide. beilstein-journals.org

Table 2: Product Profile of Irradiated Bis(trifluoromethyl) disulfide with Pentafluoroiodobenzene

| Reactant 1 | Reactant 2 | Condition | Key Products |

| Bis(trifluoromethyl) disulfide | Pentafluoroiodobenzene | UV Irradiation | This compound |

| C₆F₅SCF₃ | |||

| C₆F₅SSCF₃ | |||

| CF₃I |

A synthetic pathway involving a photolytically initiated oxidative addition followed by a thermolysis step is a highly specific mechanistic sequence. Based on available scientific literature, this particular multi-step route is not described as a standard or common methodology for the synthesis of this compound. While individual steps like photochemical initiation and oxidative addition are fundamental processes in organometallic and inorganic chemistry, their combined application in this specific sequence for the production of this compound is not well-documented. smolecule.comnih.gov

The synthesis of this compound originating from precursors identified specifically as sulfur-trifluoromethylated thioperoxyacetates via photochemical means is not a recognized or reported pathway in the reviewed scientific literature. Research into photochemical syntheses of organofluorine-sulfur compounds covers a range of precursors and mechanisms, but this specific class of starting material is not mentioned in connection with the formation of this compound. researchgate.net

Catalyst-Mediated and Specific Reagent-Based Synthetic Pathways

The formation of this compound, (CF₃)₂S, can be achieved through various synthetic routes that employ specific catalysts and reagents to facilitate the creation of the robust C-S-C linkage flanked by two trifluoromethyl groups. These methods are crucial for overcoming the challenges associated with handling gaseous reagents and achieving high yields.

Catalyzed Reactions of Trifluoromethyl Iodide with Sulfur-Containing Compounds

A typical synthetic route to this compound involves the reaction of trifluoromethyl iodide (CF₃I) with a sulfur source, such as hydrogen sulfide (H₂S) or sodium sulfide (Na₂S). ontosight.ai The presence of a catalyst is generally required to promote this transformation effectively. ontosight.ai While specific catalysts for the direct synthesis of this compound from CF₃I are not extensively detailed in readily available literature, related reactions highlight the principles. For instance, the uncatalyzed reaction between trifluoromethyl iodide and elemental sulfur requires harsh conditions, such as heating at 310°C for 36 hours, and results in low yields (7-12%) of the related compound bis(trifluoromethyl) trisulfide (CF₃SSSCF₃). dtic.mil

The use of trifluoromethyl iodide as an electrophilic source for creating CF₃-S bonds is a known strategy in organofluorine chemistry, often applied in the trifluoromethylation of thiols. researchgate.net These reactions underscore the necessity of catalytic activation to achieve efficient and selective synthesis under milder conditions.

This compound as a Product in 1,2-Bis(trifluoromethylation) of Arynes

Contrary to the section title, this compound is not a reported product of the 1,2-bis(trifluoromethylation) of arynes. Instead, this chemistry leads to the formation of 1,2-bis(trifluoromethyl)arenes or 1,2-bis(trifluoromethylthio)arenes, depending on the reagents used. nih.govnih.govrsc.org

In one major pathway, arynes, generated from silyl (B83357) aryl triflates or halides, react with bis(trifluoromethyl) disulfide ((CF₃S)₂), not sulfide, to afford 1,2-bis(trifluoromethylthio)arenes. nih.gov This reaction proceeds efficiently for a variety of substituted arynes, tolerating functionalities like methoxy, ester, and halide groups. The reaction is typically promoted by a fluoride (B91410) source, such as cesium fluoride (CsF), in a solvent like dimethoxyethane (DME) at elevated temperatures. nih.gov

A different copper-mediated reaction involves the 1,2-bis(trifluoromethylation) of arynes using a [CuCF₃] reagent, which produces 1,2-bis(trifluoromethyl)arenes. nih.govrsc.org This process requires an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and represents a method for installing two adjacent -CF₃ groups onto an aromatic ring. nih.gov In this context, this compound is not formed; the reaction consumes a CF₃ source rather than producing a sulfur-containing product.

The table below summarizes the synthesis of various 1,2-bis(trifluoromethylthio)arenes via the reaction of aryne precursors with bis(trifluoromethyl) disulfide, illustrating the scope and yields of this transformation. nih.gov

| Aryne Precursor Source | Product | Yield (%) |

| 1-Iodo-3-methoxy-2-(dimethylsilyl)benzene | 1,2-Bis(trifluoromethylthio)-3-methoxybenzene | 74 |

| 1-Iodo-3,6-dimethoxy-2-(dimethylsilyl)benzene | 1,2-Bis(trifluoromethylthio)-3,6-dimethoxybenzene | 71 |

| 1-Iodo-2-(dimethylsilyl)benzene | 1,2-Bis(trifluoromethylthio)benzene | 58 |

| 1-Iodo-4,5-dimethoxy-2-(dimethylsilyl)benzene | 1,2-Bis(trifluoromethylthio)-4,5-dimethoxybenzene | 63 |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1,2-Bis(trifluoromethylthio)benzene | 58 |

| 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 1,2-Bis(trifluoromethylthio)-4-methoxybenzene | 81 |

| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 1,2-Bis(trifluoromethylthio)-4,5-dimethoxybenzene | 85 |

| 4-(tert-Butoxycarbonyl)-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | tert-Butyl 3,4-bis(trifluoromethylthio)benzoate | 41 |

Table 1: Synthesis of 1,2-Bis(trifluoromethylthio)arenes from the reaction of aryne precursors with bis(trifluoromethyl) disulfide.

Methodological Aspects of Preparative Scale Synthesis

The synthesis of this compound on a preparative scale requires methods that are efficient, high-yielding, and utilize manageable reaction conditions. One reported laboratory-scale method suitable for producing significant quantities involves the pyrolysis of its corresponding disulfide, bis(trifluoromethyl) disulfide ((CF₃S)₂). lookchem.com In a specific procedure, approximately 25 grams of the disulfide is heated at 425-435°C for 3-4 days in a stainless steel cylinder. lookchem.com This process yields this compound in about 88% yield, with byproducts including carbon disulfide and solid materials. lookchem.com The purification involves fractional distillation to separate the desired sulfide from more volatile impurities and the less volatile starting disulfide. lookchem.com

Chemical Reactivity and Advanced Reaction Studies

Oxidative Reactions and Sulfurane Formation

The electron-deficient nature of the sulfur atom in bis(trifluoromethyl) sulfide (B99878) makes it a prime candidate for oxidative addition reactions, leading to the formation of hypervalent sulfur compounds known as sulfuranes. These reactions typically involve powerful fluorinating or oxidizing agents that expand the coordination sphere of the sulfur atom from divalent to tetravalent (λ⁴-sulfane).

Oxidation with Xenon Difluoride to Bis(trifluoromethyl)sulfur Difluoride

Xenon difluoride (XeF₂) is a potent and clean oxidizing fluorinating agent capable of converting divalent sulfur compounds to their corresponding sulfur difluorides. In a reaction analogous to the oxidative-fluorination of other aryl and alkyl sulfides, bis(trifluoromethyl) sulfide is expected to react with xenon difluoride to yield bis(trifluoromethyl)sulfur difluoride, (CF₃)₂SF₂.

The reaction proceeds via an oxidative addition mechanism where two fluorine atoms from XeF₂ are added to the sulfur center, expanding its valence shell.

(CF₃)₂S + XeF₂ → (CF₃)₂SF₂ + Xe

This transformation results in the formation of a stable λ⁴-sulfane, with the by-product being inert xenon gas. The high electronegativity of the trifluoromethyl groups stabilizes the resulting hypervalent sulfur structure.

Formation of λ⁴-Sulfanes through Oxidative Addition with Trifluoromethyl Hypochlorite (B82951)

The oxidative addition of trifluoromethyl hypochlorite (CF₃OCl) to this compound provides a pathway to dialkoxy sulfuranes. Research has demonstrated the synthesis of the stable sulfurane, bis(trifluoromethoxy)bis(trifluoromethyl)sulfurane, (CF₃)₂S(OCF₃)₂ chemrxiv.org. This reaction involves the addition of two trifluoromethoxy groups across the sulfur atom.

The reaction is typically carried out under controlled conditions to manage the high reactivity of the hypochlorite reagent.

(CF₃)₂S + 2 CF₃OCl → (CF₃)₂S(OCF₃)₂ + Cl₂

The resulting dialkoxy sulfurane is a stable compound, a testament to the stabilizing influence of the four highly electronegative groups (two -CF₃ and two -OCF₃) surrounding the central sulfur atom chemrxiv.org.

| Reactants | Product | Reagent | By-product |

| This compound | Bis(trifluoromethoxy)bis(trifluoromethyl)sulfurane | Trifluoromethyl hypochlorite | Chlorine |

Mechanistic Studies of Sulfurane Hydrolysis and Pyrolysis Pathways

The stability of sulfuranes such as (CF₃)₂S(OCF₃)₂ is significant, yet they can undergo decomposition through hydrolysis or pyrolysis.

Hydrolysis Pathway : The hydrolysis of fluorinated compounds, particularly those with trifluoromethyl groups attached to a heteroatom, can be complex. While specific mechanistic studies on the hydrolysis of (CF₃)₂S(OCF₃)₂ are not extensively detailed in the literature, the pathway can be inferred from the behavior of related compounds. The hydrolysis is expected to be initiated by the nucleophilic attack of water on the highly electrophilic sulfur atom. This would lead to the sequential displacement of the trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) groups, likely resulting in the formation of trifluoromethanol (B75723) (which is unstable and decomposes to carbonyl fluoride (B91410) and HF) and trifluoromethanesulfenic acid intermediates, ultimately leading to the decomposition of the sulfurane structure. The hydrolysis of trifluoromethyl groups on aromatic rings to carboxylic acids is a known transformation that often requires harsh conditions, suggesting the C-S bonds in the parent sulfurane possess considerable stability researchgate.net.

Pyrolysis Pathway : The thermal decomposition of fluorinated sulfuranes is driven by the elimination of stable fluorinated molecules. For (CF₃)₂S(OCF₃)₂, pyrolysis would likely proceed through the cleavage of the S-O or S-C bonds. Thermal decomposition of related perfluoroalkyl substances often involves radical pathways, initiating with the homolytic cleavage of the weakest bond chemrxiv.org. In this case, C-S or S-O bond scission would generate various radical intermediates (e.g., CF₃•, CF₃O•, (CF₃)₂SO•CF₃). These radicals can then recombine or decompose further. For instance, the thermal decomposition of CF₃ radicals is known to produce difluorocarbene (CF₂) and a fluorine atom at very high temperatures researchgate.netnih.gov. The ultimate products from the pyrolysis of (CF₃)₂S(OCF₃)₂ would be a complex mixture of smaller perfluorinated compounds like hexafluoroethane (B1207929) (C₂F₆), carbonyl fluoride (COF₂), and sulfur tetrafluoride (SF₄).

Reactions with Halogen Monofluorides

Halogen monofluorides are highly reactive interhalogen compounds that can act as both fluorinating and oxidizing agents. Their reactions with this compound are expected to yield hypervalent sulfur species.

Reactivity with Chlorine Monofluoride

Chlorine monofluoride (ClF) is a versatile and powerful fluorinating agent. Its reaction with this compound is anticipated to result in an oxidative addition, yielding bis(trifluoromethyl)chlorofluorosulfurane, (CF₃)₂SClF.

(CF₃)₂S + ClF → (CF₃)₂SClF

This reaction would be analogous to other oxidative fluorinations, where the sulfur atom's lone pair attacks the chlorine atom of ClF, followed by the addition of the fluoride to the sulfur, expanding its coordination. The product is a tetravalent sulfur compound, stabilized by the electronegative CF₃, Cl, and F substituents.

Nucleophilic Reactivity and Radical Generation Studies

The electronic properties of this compound dictate its reactivity towards nucleophiles and its potential to generate radical species under energetic conditions.

Nucleophilic Reactivity : The sulfur atom in this compound is rendered significantly electrophilic by the strong inductive electron-withdrawing effect of the two trifluoromethyl groups. This makes the sulfur atom a prime target for nucleophilic attack. While the nucleophilicity of many sulfur compounds like thiols and thioethers is well-established, where the sulfur atom acts as the nucleophile, the reactivity of perfluoroalkyl sulfides is inverted libretexts.org. In (CF₃)₂S, the sulfur center is the electrophile.

Nu⁻ + (CF₃)₂S → [Nu-S(CF₃)₂]⁻

Nucleophiles (Nu⁻) can attack the sulfur atom, leading to the formation of a transient trisubstituted sulfur intermediate. Depending on the nature of the nucleophile and the reaction conditions, this intermediate could then potentially displace a trifluoromethyl anion (CF₃⁻), although this is generally an unfavorable leaving group, or undergo other transformations. The use of related perfluoroalkyl sulfones and sulfoxides as perfluoroalkylation reagents, where a nucleophile attacks the sulfur and displaces a perfluoroalkyl anion, supports this model of reactivity organic-chemistry.orgacs.orgcas.cn. This inherent electrophilicity makes this compound a potential precursor for the synthesis of more complex organosulfur compounds.

| Reagent Type | Site of Attack on (CF₃)₂S | Plausible Intermediate/Product |

| Strong Nucleophile (e.g., R⁻, RO⁻) | Sulfur Atom | Adduct [R-S(CF₃)₂]⁻ |

Radical Generation Studies : The C-S bonds in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate radical species. The energy from heat or light can be sufficient to break one of the C-S bonds, yielding a trifluoromethyl radical (CF₃•) and a trifluoromethylthiyl radical (•SCF₃).

(CF₃)₂S --(hν or Δ)--> CF₃• + •SCF₃

The generation of the trifluoromethylthiyl radical (CF₃S•) via pyrolysis of bis(trifluoromethyl)disulfane oxide has been experimentally demonstrated rsc.org. While direct studies on this compound are less common, the principles of C-S bond cleavage are well-established and suggest this pathway is viable unipr.itresearchgate.net. The generated radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including polymerization, addition to unsaturated bonds, or hydrogen abstraction. The generation of trifluoromethyl radicals, in particular, is a significant area of research due to their importance in the synthesis of trifluoromethylated organic compounds nih.gov.

Susceptibility to Nucleophilic Attack at the Sulfur Center

The chemical reactivity of this compound, (CF₃)₂S, is markedly different from that of its non-fluorinated analog, dimethyl sulfide. The presence of two potent electron-withdrawing trifluoromethyl (CF₃) groups significantly alters the electronic properties of the sulfur atom. In contrast to dialkyl sulfides where the sulfur atom acts as a nucleophile, the sulfur center in this compound is highly electron-deficient, rendering it electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org

This reversal of polarity, or "umpolung," is a direct consequence of the intense inductive effect of the six fluorine atoms. The electron density is pulled away from the sulfur atom, making it an attractive site for attack by nucleophiles. While the nucleophilicity of sulfur is generally greater than that of oxygen in comparable molecules, the electronic environment in perfluorinated thioethers favors electrophilic substitution at the sulfur atom. libretexts.org

Although detailed studies on a broad range of nucleophilic reactions with this compound are limited, its reactivity can be inferred from related fluorinated sulfur compounds. For instance, trifluoromethyl phenyl sulfide (PhSCF₃) can undergo nucleophilic attack at the sulfur atom when activated by a potent, sulfur-philic nucleophile like a germyl (B1233479) anion (Et₃GeNa), which facilitates the release of a trifluoromethyl anion equivalent. acs.org Given that a second trifluoromethyl group is a stronger electron-withdrawing substituent than a phenyl group, the sulfur atom in this compound is expected to be even more electrophilic and thus more reactive towards strong nucleophiles. The reaction mechanism would likely involve the nucleophilic displacement of a trifluoromethyl group.

| Compound | Formula | Substituent Effect | Character of Sulfur Atom |

|---|---|---|---|

| Dimethyl sulfide | (CH₃)₂S | Electron-donating (alkyl groups) | Nucleophilic |

| Trifluoromethyl phenyl sulfide | CF₃SPh | One electron-withdrawing group (CF₃), one aryl group | Moderately Electrophilic |

| This compound | (CF₃)₂S | Two strong electron-withdrawing groups (CF₃) | Strongly Electrophilic |

Conditions for Thiyl Free Radical (CF₃S•) Generation and Inhibition Mechanisms

The trifluoromethylthiyl radical (CF₃S•) is a significant reactive intermediate in fluorine chemistry. The generation of this radical from this compound requires the homolytic cleavage of a strong carbon-sulfur bond, which necessitates a substantial input of energy via methods such as high-temperature pyrolysis or UV photolysis.

More commonly, the CF₃S• radical is generated from precursors with weaker bonds, such as bis(trifluoromethyl) disulfide (CF₃SSCF₃), which readily undergoes cleavage of its S-S bond. nih.govau.dk Research on the disulfide has shown that CF₃S• radicals can be produced during autoxidation, a process that is dependent on the presence of oxygen and is markedly accelerated by metal ions like iron(III) and copper(II). nih.gov Another efficient method for generating the CF₃S• radical for spectroscopic studies is the high-vacuum flash pyrolysis of bis(trifluoromethyl)disulfane oxide at 400 °C. rsc.org

Inhibition of Radical Generation

The mechanisms of CF₃S• radical generation point to effective strategies for its inhibition:

Metal Ion Chelation : Since metal ions can catalyze radical formation, their activity can be suppressed by strong chelating agents. Diethylenetriaminepentaacetic acid (DETAPAC), for example, sequesters metal ions, preventing their participation in the redox cycles that lead to radical production. nih.gov

| Method/Condition | Description | Reference |

|---|---|---|

| Generation | ||

| Pyrolysis/Photolysis of (CF₃)₂S | High-energy methods to cleave the strong C-S bond. | Inferred |

| Autoxidation of CF₃SSCF₃ | Oxygen-dependent process, catalyzed by metal ions (Fe³⁺, Cu²⁺). | nih.gov |

| Pyrolysis of CF₃S(O)SCF₃ | Efficient gas-phase generation at high temperatures (400 °C). | rsc.org |

| Inhibition | ||

| Metal Chelators (e.g., DETAPAC) | Sequester catalytic metal ions to prevent radical initiation. | nih.gov |

| ROS Scavengers (e.g., Ethanol) | Trap reactive oxygen species that participate in the radical cascade. | nih.gov |

Heterogeneous and Homogeneous Catalytic Transformations Involving this compound

Direct catalytic transformations utilizing this compound as a substrate are not extensively documented in scientific literature. The high stability of its C-S bonds presents a significant challenge for catalytic activation. However, the broader context of organofluorine chemistry and catalysis suggests potential avenues for its application.

Catalytic systems are often employed to generate related trifluoromethyl and trifluoromethylthio species from other precursors. For instance, bismuth-catalyzed C-H trifluoromethylation of arenes uses triflyl chloride (CF₃SO₂Cl) as the CF₃ radical source under light irradiation. acs.orgresearchgate.net Similarly, copper-catalyzed cross-coupling reactions have been developed for trifluoromethylthiolation using bis(trifluoromethyl) disulfide (CF₃SSCF₃) and boronic acids to form aryl-SCF₃ compounds. au.dk

While this compound is not a common reagent in these transformations, its potential use as a CF₃S group donor in transition-metal-catalyzed cross-coupling reactions is conceivable. Such a reaction would require a catalyst capable of oxidatively adding into a C-S bond, a process that is challenging but an active area of research. The development of novel homogeneous or heterogeneous catalysts with high activity and selectivity could enable the use of stable and readily available perfluoroalkyl sulfides like (CF₃)₂S in synthetic organic chemistry.

Comparative Reactivity and Structure-Reactivity Relationships within Perfluorinated Thioethers

The chemical behavior of perfluorinated thioethers is fundamentally governed by the number and position of fluorine atoms within the alkyl substituents. Structure-reactivity relationships within this class of compounds are dictated by the powerful inductive effects of the perfluoroalkyl groups. nih.gov

Electrophilicity of the Sulfur Atom : The primary determinant of reactivity is the electron density at the sulfur center. In any perfluorinated thioether (R_f-S-R'_f), the sulfur atom is electrophilic. When comparing this compound ((CF₃)₂S) to a homolog like bis(pentafluoroethyl) sulfide ((C₂F₅)₂S), the fundamental electrophilic nature of the sulfur remains. However, subtle differences in the inductive effects of different perfluoroalkyl groups can influence the magnitude of this electrophilicity and, consequently, the rate of reaction with nucleophiles. The reactivity of (CF₃)₂S is expected to be high within this class due to the strong, focused electron withdrawal of the two CF₃ groups.

Carbon-Sulfur Bond Cleavage : The reactivity of these compounds also depends on the ease of C-S bond cleavage, which can occur heterolytically (in nucleophilic substitutions) or homolytically (in radical reactions). The stability of the resulting perfluoroalkyl anion or radical plays a crucial role. While the trifluoromethyl anion (CF₃⁻) is known to be highly unstable, its formation as a leaving group in a nucleophilic attack at sulfur is feasible with sufficiently strong nucleophiles. acs.org

Comparison with Partially Fluorinated and Non-Fluorinated Analogs : The contrast in reactivity is most stark when comparing perfluorinated thioethers with their hydrocarbon counterparts. As shown in Table 3, increasing fluorination dramatically shifts the character of the sulfur atom from nucleophilic to strongly electrophilic, thereby completely altering the types of reactions the compound will undergo.

| Compound Structure | Example | Key Structural Feature | Primary Reactivity at Sulfur |

|---|---|---|---|

| R-S-R (Alkyl) | CH₃-S-CH₃ | Electron-donating alkyl groups | Nucleophilic |

| R_f-S-R (Mixed) | CF₃-S-Ph | One electron-withdrawing R_f group | Weakly to Moderately Electrophilic |

| R_f-S-R_f (Perfluoroalkyl) | CF₃-S-CF₃ | Two electron-withdrawing R_f groups | Strongly Electrophilic |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organofluorine compounds. The ¹⁹F nucleus is particularly well-suited for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and a spin quantum number of I = ½, which results in high sensitivity and sharp resonance signals. wikipedia.orgnih.govbiophysics.org

Analysis of ¹⁹F NMR Spectroscopic Signatures for Structural Elucidation

The ¹⁹F NMR spectrum of Bis(trifluoromethyl) sulfide (B99878) is distinguished by its simplicity and characteristic chemical shift. Due to the molecule's symmetry, the two trifluoromethyl (CF₃) groups are chemically and magnetically equivalent. Consequently, they are expected to produce a single, sharp resonance signal (a singlet) in the proton-decoupled ¹⁹F NMR spectrum.

The chemical shift of fluorine nuclei is highly sensitive to the local electronic environment, spanning a range of over 800 ppm. wikipedia.org For organofluorine compounds, specific functional groups appear in predictable regions. Trifluoromethyl groups attached to a sulfur atom typically resonate in a specific range. For instance, various aryl(trifluoromethyl)sulfanes show ¹⁹F chemical shifts between -40 ppm and -44 ppm. rsc.org The chemical shift arises from the shielding and deshielding effects of neighboring atoms and functional groups; electron-withdrawing groups cause a downfield shift, while electron-donating groups cause an upfield shift. alfa-chemistry.com This sensitivity allows for precise structural confirmation, as any deviation from the expected singlet or a significant change in its chemical shift would indicate the presence of impurities or structural isomers.

| Compound | Chemical Formula | ¹⁹F Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl(trifluoromethyl)sulfane | C₆H₅SCF₃ | -42.77 |

| (4-chlorophenyl)(trifluoromethyl)sulfane | ClC₆H₄SCF₃ | -42.85 |

| (4-methoxyphenyl)(trifluoromethyl)sulfane | CH₃OC₆H₄SCF₃ | -43.94 |

| Benzyl(trifluoromethyl)sulfane | C₆H₅CH₂SCF₃ | -41.66 |

| 2-(trifluoromethylthio)ethanol | HOCH₂CH₂SCF₃ | -40.83 |

Variable-Temperature ¹⁹F NMR for Dynamic Conformational Analysis

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes in molecules, such as conformational changes or restricted bond rotations that occur on the NMR timescale. nih.gov For Bis(trifluoromethyl) sulfide, VT-¹⁹F NMR can be employed to study the rotational dynamics around the C–S bonds.

At ambient temperature, the rotation around the C–S bonds is typically fast, leading to the observation of a single averaged signal for the two equivalent CF₃ groups. However, as the temperature is lowered, this rotation can slow down. If the temperature is decreased to a point where the rate of rotation becomes comparable to the NMR frequency difference between distinct conformational states (a point known as the coalescence temperature), a broadening of the resonance signal would be observed. At even lower temperatures, if the rotation is sufficiently slow, separate signals for the non-equivalent fluorine nuclei in a "frozen" conformation might be resolved. This analysis allows for the determination of the energy barrier to rotation, providing valuable data on the molecule's conformational flexibility and stability.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Detailed Infrared Spectroscopic Fingerprints and Band Assignments

The infrared spectrum of this compound is dominated by intense absorption bands corresponding to the stretching and bending vibrations of the C–F bonds. The trifluoromethyl group gives rise to a set of characteristic and strong absorptions, typically found in the 1300–900 cm⁻¹ region. aip.org Based on studies of related CF₃S-containing compounds, a detailed assignment of the vibrational modes can be made. researchgate.net The asymmetric C–F stretching modes are typically observed at higher frequencies and are very intense, while the symmetric C–F stretching modes appear at a slightly lower frequency. The C–S bond stretching vibrations are expected to be weaker and occur at lower wavenumbers.

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 1150–1250 | νₐₛ(CF₃) | Asymmetric C–F Stretch |

| 1050–1150 | νₛ(CF₃) | Symmetric C–F Stretch |

| 740–770 | δₛ(CF₃) | Symmetric CF₃ Deformation ("umbrella" mode) |

| 650–750 | ν(C–S) | C–S Stretch |

| 500–600 | δₐₛ(CF₃) | Asymmetric CF₃ Deformation (rocking/wagging) |

Application of Raman Spectroscopy for In-Situ Kinetic Monitoring of Reaction Intermediates

Raman spectroscopy is an exceptionally useful technique for the in-situ monitoring of chemical reactions. spectroscopyonline.com Its advantages include high specificity, non-destructive nature, and the ability to perform measurements in aqueous solutions, as water is a weak Raman scatterer. mdpi.com These features make it ideal for tracking the real-time progress of reactions involving this compound.

For instance, the oxidation of this compound to its corresponding sulfoxide (B87167) ((CF₃)₂SO) and sulfone ((CF₃)₂SO₂) could be monitored kinetically. A reaction vessel could be equipped with a Raman probe to continuously acquire spectra as the reaction proceeds. springernature.com The initial spectrum would show the characteristic vibrational bands of the starting material. As the reaction progresses, the intensity of these bands would decrease, while new, distinct bands corresponding to the reaction intermediates and final products would appear and grow in intensity. Specifically, the formation of the sulfoxide and sulfone would be marked by the appearance of strong S=O stretching bands. By plotting the intensity of these characteristic peaks against time, detailed kinetic profiles, including reaction rates and the observation of transient intermediates, can be established. oxinst.comresearchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺•). This ion is often energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals.

For this compound, the molecular ion, [(CF₃)₂S]⁺•, would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 170 u). The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. The C–S bond is typically weaker than the C–F bonds, making its cleavage a likely initial fragmentation step.

Key fragmentation pathways include:

Loss of a Trifluoromethyl Radical: Cleavage of a C–S bond results in the loss of a neutral trifluoromethyl radical (•CF₃) to form the [CF₃S]⁺ cation. This is often a prominent peak in the spectrum.

Formation of the Trifluoromethyl Cation: Another common pathway for trifluoromethyl-containing compounds is the formation of the highly stable [CF₃]⁺ cation at m/z 69. This peak can be very intense and is a strong indicator of a CF₃ group in the molecule.

The analysis of these characteristic fragments allows for unambiguous molecular identification and structural confirmation. libretexts.org

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 170 | Molecular Ion | [C₂F₆S]⁺• |

| 101 | Trifluoromethylthio Cation | [CF₃S]⁺ |

| 69 | Trifluoromethyl Cation | [CF₃]⁺ |

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Binding Energy Investigations

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of this compound, (CF₃)₂S, using XPS provides critical insights into the chemical environment of its constituent atoms—carbon, fluorine, and sulfur—by measuring their core-level electron binding energies.

While specific, high-resolution experimental XPS data for this compound is not extensively documented in publicly accessible literature, the expected binding energies can be reliably inferred from studies on compounds containing trifluoromethyl (CF₃) and sulfide moieties. The highly electronegative fluorine atoms have a significant impact on the electron density of the adjacent carbon and sulfur atoms, leading to characteristic chemical shifts in their core-level spectra.

Expected Core-Level Binding Energies:

Sulfur (S 2p): In typical metal sulfides, the S 2p₃/₂ binding energy is found around 161.5 eV. For organic sulfides, this value is slightly higher. Given the strong electron-withdrawing effect of the two CF₃ groups, the sulfur atom in (CF₃)₂S is expected to be more electron-deficient. This would result in a shift to a higher binding energy, likely in the range of 163-165 eV for the S 2p₃/₂ peak. The S 2p spectrum will appear as a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling, with a separation of approximately 1.2 eV and an area ratio of 2:1. unica.itthermofisher.com

Carbon (C 1s): The carbon atoms in the two trifluoromethyl groups are in a unique chemical environment. The direct attachment to three highly electronegative fluorine atoms drastically reduces the electron density around the carbon, causing a significant shift to a higher binding energy compared to aliphatic or graphitic carbon (which appears around 284.8 eV). For carbon in a CF₃ group, the C 1s binding energy is typically observed in the high range of 292-294 eV. researchgate.netrsc.org

Fluorine (F 1s): The F 1s peak is generally found at approximately 688-690 eV in organofluorine compounds. Due to the covalent nature of the C-F bond in the CF₃ groups, the F 1s binding energy for this compound is expected to fall within this characteristic range. Unlike carbon, the F 1s binding energy shows smaller shifts between different fluorinated organic groups (e.g., CF₂ vs. CF₃). researchgate.net

The investigation of these core-level binding energies through XPS is crucial for confirming the chemical structure and purity of the compound. Any oxidation of the sulfide group to sulfoxide (S=O) or sulfone (SO₂) would result in a pronounced shift of the S 2p peak to significantly higher binding energies (typically 166-170 eV), making XPS a sensitive tool for detecting degradation or side products.

| Element | Core Level | Expected Binding Energy (eV) | Key Features & Notes |

|---|---|---|---|

| Sulfur | S 2p | ~163 – 165 | Shifted to higher energy due to electron withdrawal by CF₃ groups. Appears as a 2p₃/₂ and 2p₁/₂ doublet. |

| Carbon | C 1s | ~292 – 294 | Significant positive shift due to bonding with three fluorine atoms. |

| Fluorine | F 1s | ~688 – 690 | Characteristic energy for covalent C-F bonds. |

Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization

A thorough understanding of the molecular structure, conformation, and properties of this compound necessitates a multi-technique spectroscopic approach. While a single method can provide specific pieces of information, integrating data from various techniques offers a synergistic and more complete characterization. Techniques such as gas-phase electron diffraction (GED), vibrational spectroscopy (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy are used in concert to build a comprehensive profile of the molecule.

Gas-Phase Electron Diffraction (GED): This technique is paramount for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. For molecules like this compound, GED provides accurate measurements of bond lengths (C-S, C-F), bond angles (C-S-C, F-C-F), and dihedral angles. Studies on analogous molecules, such as bis(trifluoromethyl) disulfide ((CF₃S)₂), have successfully used GED to establish key structural parameters, revealing, for instance, the dihedral angle between the C-S-S planes and the tilt of the CF₃ groups. rsc.org For (CF₃)₂S, GED would definitively determine the C₂ᵥ symmetry and the precise spatial arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹³C NMR spectroscopy are essential for characterizing the chemical environment of the fluorine and carbon nuclei.

¹⁹F NMR: The spectrum of (CF₃)₂S would show a single resonance, as all six fluorine atoms are chemically equivalent due to the symmetry of the molecule. The chemical shift would be characteristic of a CF₃ group attached to a sulfur atom.

¹³C NMR: The ¹³C spectrum would exhibit a quartet for the carbon signal due to coupling with the three attached fluorine atoms (¹J_CF). The large coupling constant and the significant downfield chemical shift are definitive indicators of the CF₃-S moiety. Computational studies on related N-(2,2,2-trifluoroethyl) carbamates have shown how NMR data, when combined with theoretical calculations, can elucidate subtle conformational isomers. digitellinc.com

The integration of these techniques provides a powerful framework for characterization. GED yields a precise, static picture of the molecular geometry, which serves as a foundational model. Vibrational spectroscopy complements this by providing information on the dynamic properties and functional groups, confirming the structure predicted by GED. Finally, NMR spectroscopy probes the local electronic environment around specific nuclei, confirming connectivity and chemical equivalence. Together, these methods allow for an unambiguous and comprehensive structural and conformational assignment of this compound.

Computational and Theoretical Chemistry of Bis Trifluoromethyl Sulfide

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis has been instrumental in characterizing the electronic landscape of bis(trifluoromethyl) sulfide (B99878). These studies reveal the distribution of electrons and the nature of chemical bonding within the molecule, which are crucial for understanding its physical and chemical properties.

Gas-phase X-ray photoelectron spectroscopy has been used to measure the core-level binding energies for the constituent atoms of bis(trifluoromethyl) sulfide. These experimental values, coupled with molecular orbital calculations, offer a window into the electronic environment of each atom. researchgate.net

Semi-empirical molecular orbital calculations, specifically using the Minimum Neglect of Differential Overlap (MNDO) method, have been performed to calculate the atomic charges on the carbon, fluorine, and sulfur atoms. A strong correlation is observed when these calculated atomic charges are compared with the experimentally determined core-level binding energies, after correcting for site potentials. researchgate.net This correlation underscores the influence of the highly electronegative trifluoromethyl groups on the central sulfur atom.

| Atom | Core Level | Measured Binding Energy (eV) | Calculated Atomic Charge (MNDO) |

|---|---|---|---|

| Carbon | C 1s | 301.9 | +0.62 |

| Fluorine | F 1s | 694.9 | -0.26 |

| Sulfur | S 2p | 172.5 | -0.10 |

Molecular orbital (MO) theory provides a framework for understanding the bonding within this compound beyond simple Lewis structures. Analysis of the molecule's electronic structure reveals significant interactions between the lone-pair electrons on the sulfur atom and the antibonding sigma orbitals (σ*) of the carbon-fluorine bonds within the trifluoromethyl (-CF₃) groups. researchgate.net

Quantum Chemical Calculations for Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics involving this compound heavily relies on quantum chemical calculations. These computational approaches allow for the detailed exploration of reaction pathways and the quantification of energy barriers, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a versatile computational method widely used to investigate the mechanisms of chemical reactions. For organosulfur compounds, DFT calculations are employed to map out potential energy surfaces, identify stable intermediates, and characterize the geometry and energy of transition states. researchgate.net In the context of atmospheric chemistry, for instance, DFT is used to study the degradation mechanisms of sulfides initiated by radicals like hydroxyl (OH). These calculations can elucidate whether a reaction proceeds via an addition-elimination mechanism or a direct hydrogen abstraction pathway, and they can characterize the structures of the transition states involved in these processes.

For highly accurate predictions of reaction energetics, high-level ab initio methods are employed. Methods such as Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) can provide "gold standard" accuracy for energy barrier calculations. These computationally intensive methods are crucial for obtaining reliable reaction rate coefficients. For reactions of sulfides, ab initio calculations are used to refine the energy profiles obtained from DFT, leading to more accurate predictions of kinetic parameters. For example, in the atmospheric oxidation of sulfides, high-level ab initio calculations have been used to determine the rate constants for reactions with OH radicals, demonstrating the significant retarding effect of fluorine substitution on reactivity.

Theoretical studies are essential for identifying all viable reaction pathways and assessing the relative stability of the various intermediates that may form. For this compound, computational models can predict the likely course of a reaction, such as its atmospheric oxidation. These studies can identify key intermediates, like sulfinyl radicals, and determine their stability and subsequent reaction pathways. By calculating the energies of all potential species along a reaction coordinate, from reactants through intermediates and transition states to products, a comprehensive understanding of the reaction mechanism is achieved. This includes exploring isomerization processes and the potential for the formation of different end products.

Atmospheric Chemistry Modeling and Environmental Chemical Fate

The atmospheric fate of this compound is primarily dictated by its interactions with naturally occurring radicals and its inherent ability to absorb infrared radiation. Computational models are indispensable tools for quantifying these processes.

Theoretical calculations have been employed to compare the atmospheric degradation mechanisms of this compound with its non-fluorinated counterpart, dimethyl sulfide (CH₃SCH₃). acs.org The primary instigator of atmospheric degradation for such compounds is the hydroxyl radical (•OH).

For dimethyl sulfide, the reaction with •OH predominantly follows two pathways: an addition/elimination mechanism and a hydrogen abstraction mechanism. acs.org A stable van der Waals complex is formed through a long-range sulfur-oxygen interaction with a significant binding energy of 9.1 kcal/mol. This complex can then decompose via the rupture of an S–C bond or undergo hydrogen abstraction. acs.org

In stark contrast, the reaction between this compound and the hydroxyl radical is significantly different. The interaction proceeds through shallow wells, with a depth of only 0.7 kcal/mol, to form a less stable tricoordinated S(III) covalent intermediate. acs.org This intermediate is formed before the endothermic fission of the S–C bond. acs.org The room-temperature rate coefficient for the reaction of (CF₃)₂S with •OH is four orders of magnitude lower than that for the reaction with CH₃SCH₃. acs.org This dramatic decrease in reactivity is a direct consequence of the fluorine substitution. acs.org

The significantly slower reaction rate with hydroxyl radicals directly translates to a much longer atmospheric lifetime for this compound. acs.org Computational studies demonstrate that the atmospheric loss of (CF₃)₂S is considerably retarded, leading to an estimated atmospheric lifetime of around 300 years. acs.org This extended lifetime allows the compound to persist and accumulate in the atmosphere, a characteristic feature of potent greenhouse gases.

This compound is a strong absorber of infrared radiation in the atmospheric window, which is a key characteristic of greenhouse gases. Theoretical models are used to calculate its radiative efficiency (RE) and, consequently, its global warming potential (GWP). The radiative efficiency of this compound has been calculated to be 0.463 W m⁻² ppb⁻¹. acs.org

The GWP is a metric that compares the amount of heat trapped by a certain mass of the gas to the amount of heat trapped by a similar mass of carbon dioxide over a specific time horizon. Given its high radiative efficiency and long atmospheric lifetime, this compound is predicted to be a "super greenhouse gas". acs.org Its global warming potential is estimated to be approximately 14,000 over a 100-year time horizon. acs.org

| Compound | Atmospheric Lifetime (Years) | Radiative Efficiency (W m⁻² ppb⁻¹) | Global Warming Potential (100-year) |

|---|---|---|---|

| This compound | ~300 | 0.463 | ~14,000 |

Comparative studies involving various perfluorinated compounds are crucial for understanding the structure-activity relationships that govern their atmospheric impact. When comparing this compound to dimethyl sulfide, the effect of fluorination is starkly evident. The replacement of hydrogen atoms with fluorine atoms dramatically reduces the reactivity with •OH radicals, thereby increasing the atmospheric lifetime and GWP. acs.org

In broader studies of perfluorinated compounds, it has been observed that for a similar number of fluorine atoms, the absorption of radiation in the infrared window generally decreases in the order: perfluoroethers > perfluorothioethers ≈ sulfur/carbon compounds > perfluorocarbons. researchgate.net This highlights that the presence of the sulfur atom in this compound contributes significantly to its radiative efficiency. These comparative computational analyses are vital for designing new chemicals with minimal environmental impact. researchgate.net

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

MD simulations for related compounds, such as bis[(trifluoromethyl)sulfonyl]imide-based ionic liquids, have been used to investigate ion transport, rotational and translational motion, and the coupling of these motions. acs.orgsemanticscholar.org These studies utilize polarizable force fields to accurately model the complex intermolecular forces at play. acs.org For a molecule like this compound, MD simulations could elucidate its liquid-state structure, diffusion coefficients, and interactions with other atmospheric molecules. Such simulations would involve defining a force field that accurately describes the intramolecular (bond stretching, angle bending, torsions) and intermolecular (van der Waals, electrostatic) interactions of (CF₃)₂S. By simulating a system of many (CF₃)₂S molecules over time, one could extract macroscopic properties from the microscopic trajectories, providing a deeper understanding of its physical and chemical behavior beyond the gas-phase atmospheric reactions.

Advanced Applications in Chemical Synthesis and Materials Science

Bis(trifluoromethyl) sulfide (B99878) as a Reagent in Organic Synthesis

Bis(trifluoromethyl) sulfide and its closely related derivatives serve as pivotal reagents in modern organic chemistry, particularly for the introduction of fluorine-containing functional groups into organic molecules. These groups can dramatically alter the chemical and physical properties of the parent compounds, including their lipophilicity, metabolic stability, and binding affinity, which is of significant interest in the development of pharmaceuticals and agrochemicals. nih.govmdpi.commdpi.com

The trifluoromethyl (CF3) group is one of the most important fluorinated moieties in medicinal and materials chemistry due to its high electronegativity, stability, and lipophilicity. nih.govmdpi.com While this compound is primarily recognized as a source of the trifluoromethylthio (SCF3) group, its chemistry is intrinsically linked to the broader field of trifluoromethylation. Reagents for direct electrophilic trifluoromethylation are often sulfur-based, hypervalent iodine compounds, or other specialized structures. For instance, S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto reagents, are powerful and effective electrophilic trifluoromethylating agents. nih.gov The development of such reagents highlights the utility of sulfur-based scaffolds in activating and delivering the CF3 group to a wide range of nucleophiles, including activated aromatics, silyl (B83357) enol ethers, and carbanions. nih.gov

This compound and its disulfide analogue, bis(trifluoromethyl) disulfide (CF3SSCF3), are key reagents for trifluoromethylthiolation, the process of adding an SCF3 group to a molecule. The SCF3 group can significantly enhance the bioavailability of drug candidates. mdpi.com A variety of methods have been developed for this transformation, proceeding through electrophilic, nucleophilic, and radical pathways. researchgate.net

Mechanistic studies indicate diverse pathways for group transfer. For example, in some radical reactions, a sulfate (B86663) radical anion, generated from an initiator like K2S2O8, abstracts a hydrogen atom from a substrate to produce an alkyl radical. cas.cn This radical can then be trapped by various trifluoromethylthiolating species generated in the reaction mixture. cas.cn In other cases, trifluoromethyl sulfoxides can be activated by an acid anhydride (B1165640) (like triflic anhydride) to form a highly electrophilic sulfonium (B1226848) salt intermediate. soton.ac.uk This intermediate then undergoes a reaction with arenes, in a process known as an interrupted Pummerer reaction, to yield the trifluoromethylthiolated product. soton.ac.uk

The table below summarizes different approaches to trifluoromethylthiolation involving trifluoromethyl-sulfur reagents.

| Reaction Type | Reagent/Catalyst System | Mechanistic Pathway | Substrate Examples |

| Radical C-H Thiolation | AgSCF3 / K2S2O8 | Radical | Alkanes |

| Electrophilic Thiolation | Trifluoromethyl Sulfoxides / Tf2O | Interrupted Pummerer Reaction | (Hetero)arenes, Indoles |

| Cross-Coupling | CF3SSCF3 / Cu(OAc)2 | Copper-Catalyzed | Boronic Acids |

| Nucleophilic Substitution | TDAE / CF3SSCF3 | Nucleophilic (SCF3⁻ source) | Alkyl Halides |

Data compiled from multiple research findings. researchgate.netcas.cnsoton.ac.uk

Precursor Chemistry for Fluorinated Polymers and Advanced Materials Development

Fluorinated polymers are a class of advanced materials prized for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constant, and low surface energy. researchgate.netpageplace.de These characteristics stem from the strength of the carbon-fluorine bond. researchgate.net The incorporation of trifluoromethyl (CF3) groups into polymer structures is a key strategy for enhancing these properties.

The synthesis of high-performance fluorinated polymers, such as certain polyimides, often relies on specialized monomers that contain CF3 groups. researchgate.net For example, fluorinated polyimides prepared from diamine monomers containing two trifluoromethyl groups exhibit enhanced solubility, allowing them to be solution-cast into flexible and tough films. researchgate.net These materials demonstrate high glass transition temperatures (Tg values often in the range of 345–366°C) and excellent thermal stability, with 5% weight loss occurring at temperatures above 500°C. researchgate.net While direct synthetic routes from this compound to these specific monomers are not always detailed, the fundamental chemistry of trifluoromethyl-sulfur compounds is crucial for creating the fluorinated building blocks necessary for the development of these advanced materials.

Role in the Synthesis of Specialized Fluorinated Compounds

Trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH), is a superacid with the formula CF3SO3H. It is a versatile and powerful catalyst in many organic reactions and is prized for its high thermal stability and non-oxidizing nature. chemicalbook.comwikipedia.org

Several synthetic routes to triflic acid involve the oxidation of trifluoromethyl-sulfur compounds. One historical synthesis involved the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. chemicalbook.com Another significant pathway involves the oxidation of bis(trifluoromethyl) disulfide. google.com A more industrial method involves the electrochemical fluorination of methanesulfonic acid. wikipedia.org Additionally, triflic acid can be produced via the oxidation of trifluoromethylsulfenyl chloride. wikipedia.org These pathways underscore the importance of C-S bond-containing trifluoromethyl compounds as precursors to one of the strongest and most useful organic acids.

| Precursor Compound | Reagents | Product | Reference |

| Bis(trifluoromethylthio)mercury | H2O2 (aq) | Triflic Acid | chemicalbook.com |

| Bis(trifluoromethyl) disulfide | Various Oxidizing Agents | Triflic Acid | google.com |

| Trifluoromethylsulfenyl chloride | Cl2, H2O | Triflic Acid | wikipedia.org |

| Methanesulfonic acid | HF (Electrochemical Fluorination) | Triflic Acid | wikipedia.org |

Sulfuranes are hypervalent sulfur compounds, and those containing fluorine, such as arylsulfur pentafluorides (ArSF5), are of great interest in materials science and agrochemistry. The SF5 group is sometimes referred to as a "super-trifluoromethyl" group because its electron-withdrawing properties and steric bulk exceed those of the CF3 group. beilstein-journals.org

The synthesis of these complex sulfur fluorides often begins with simpler sulfur-containing organic molecules. A practical and scalable method for producing arylsulfur pentafluorides involves a two-step process starting from diaryl disulfides or aryl thiols. beilstein-journals.org In the first step, the diaryl disulfide is treated with chlorine gas in the presence of an alkali metal fluoride (B91410) (like KF or CsF) to produce an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate. beilstein-journals.org This intermediate is then treated with a fluorinating agent, such as ZnF2 or HF, to yield the final arylsulfur pentafluoride. beilstein-journals.org This transformation highlights the role of organosulfur compounds as foundational structures for building complex, hypervalent sulfur-fluorine molecules.

Investigation in Combustion Chemistry and Chemical Fire Suppression Mechanisms

This compound (CF3SCF3) has been a subject of interest in the fields of combustion chemistry and fire suppression due to its unique chemical structure, which combines the flame-inhibiting properties of fluorine with the potential synergistic effects of a sulfur atom. Research in this area explores how the compound and its decomposition products interact with the radical chain reactions that sustain a flame, with the goal of developing more effective and environmentally benign fire suppressants.

Studies on Chemical Inhibition of Combustion Processes

The primary mechanism by which many flame retardants, particularly halogenated compounds, function is through chemical inhibition of the combustion process. This involves the agent or its decomposition products interfering with the key radical chain reactions that propagate a flame. For a typical hydrocarbon fuel, the most important radicals are hydrogen (H•), oxygen (O•), and hydroxyl (•OH).

While direct experimental studies on the flame inhibition chemistry of this compound are not extensively detailed in publicly available literature, its mechanism can be inferred from research on other fluorinated and sulfur-containing compounds. The process of chemical inhibition by this compound is believed to proceed through several key steps:

Thermal Decomposition: In the high-temperature environment of a flame, the C-S bonds in this compound are expected to be the weakest links, leading to homolytic cleavage. This decomposition releases trifluoromethyl radicals (•CF3) and sulfur-containing radicals.

Reaction: CF3-S-CF3 → 2 •CF3 + S

Key Inhibition Reactions:

•CF3 + H• → CF3H

•CF3 + •OH → CF3OH

The resulting products, such as trifluoromethane (B1200692) (CF3H), are more stable and less likely to participate in chain-branching reactions that accelerate combustion.

Formation of HF: At flame temperatures, fluorine-containing species can further react to form hydrogen fluoride (HF). The formation of the very stable HF molecule acts as a significant sink for hydrogen atoms, further depleting the radical pool.

Example Reaction Pathway: CF3H + H• → •CF2H + HF

The table below summarizes the key combustion radicals and the proposed scavenging reactions involving species derived from this compound.

| Combustion Radical | Scavenging Species | Scavenging Reaction |

| Hydrogen (H•) | •CF3 | •CF3 + H• → CF3H |

| Hydroxyl (•OH) | •CF3 | •CF3 + •OH → CF3OH |

| Hydrogen (H•) | F• | F• + H• + M → HF + M (where M is a third body) |

| Hydroxyl (•OH) | F• | F• + •OH → HF + O• |

Role of Perfluoroalkyl Sulfur Compounds in Flame Retardancy Mechanisms

The presence of a sulfur atom in perfluoroalkyl compounds like this compound introduces additional pathways for flame inhibition, potentially leading to synergistic effects with the fluorine-based mechanisms. Sulfur compounds are known to act as flame inhibitors, primarily through the formation of sulfur oxides (SOx) in the gas phase.

The proposed role of the sulfur component in the flame retardancy mechanism of perfluoroalkyl sulfur compounds involves the following:

Formation of Sulfur Oxides: In an oxidizing flame environment, the sulfur atom released from the decomposition of this compound will be oxidized to sulfur monoxide (SO) and sulfur dioxide (SO2).

Reactions:

S + O• → SO

SO + O• → SO2

Catalytic Radical Recombination: Sulfur dioxide can participate in catalytic cycles that recombine flame-propagating radicals, effectively removing them from the reaction system. For instance, SO2 can catalyze the recombination of H• and •OH radicals to form water.

Catalytic Cycle Example:

SO2 + H• → HSO2•

HSO2• + •OH → SO2 + H2O

The table below outlines the proposed flame inhibition actions of the fluorine and sulfur components of this compound.

| Component | Key Inhibiting Species | Primary Inhibition Mechanism |

| Fluorine | •CF3, F• | Direct scavenging of H• and •OH radicals; formation of stable HF. |

| Sulfur | SO2 | Catalytic recombination of H•, O•, and •OH radicals, reducing their overall concentration. |

The combined action of both fluorine and sulfur-containing species provides a multi-pronged attack on the radical pool that sustains combustion, making perfluoroalkyl sulfur compounds a topic of continued interest in the development of advanced fire suppression agents.

Q & A

Q. What are the common synthetic routes for bis(trifluoromethyl) sulfide, and what methodological considerations ensure reproducibility?

this compound (C₂F₆S) is typically synthesized via direct fluorination of sulfur-containing precursors or through nucleophilic substitution reactions. For example, reacting trifluoromethyl thiols with fluorinating agents like SF₄ under controlled conditions yields the compound. Key considerations include:

- Purity control : Use anhydrous solvents and inert atmospheres to avoid hydrolysis .

- Safety protocols : Handle fluorinating agents in fume hoods with appropriate PPE due to their high reactivity and toxicity .

- Yield optimization : Monitor reaction temperatures (typically −78°C to 25°C) to suppress side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹⁹F NMR is critical for confirming CF₃ group environments (δ −60 to −70 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (170.0768 g/mol) and isotopic patterns .

- Vapor pressure measurements : Critical for applications in gas-phase reactions (e.g., 3780 mmHg at 25°C) .

- X-ray crystallography : Resolves structural details, though challenges arise due to low crystallinity in fluorinated compounds .

Q. How should researchers safely handle this compound in laboratory settings?

Q. What strategies optimize literature searches for studies on this compound?

-

Database selection : Prioritize SciFinder, Reaxys, and PubMed using keywords like "C₂F₆S reactivity" or "trifluoromethyl sulfide synthesis."

-

Boolean operators : Combine terms (e.g., "this compound AND spectroscopy") to narrow results .

化知为学24年第二次有机seminar——文献检索与常见术语31:37 -

Citation tracking : Use tools like Web of Science to identify seminal papers and recent advancements .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity data for this compound?

- Experimental replication : Reproduce conditions from conflicting studies (e.g., solvent polarity, catalyst loadings) to isolate variables .

- Computational validation : Perform DFT calculations to model reaction pathways and compare with experimental outcomes .

- Peer consultation : Engage interdisciplinary experts to identify overlooked confounding factors (e.g., trace moisture) .

Q. What methodologies resolve challenges in synthesizing high-purity this compound?

- Distillation techniques : Use fractional distillation under reduced pressure to separate volatile byproducts .

- Spectroscopic monitoring : In-situ IR spectroscopy tracks reaction progress and intermediate formation .

- Precursor design : Employ fluorinated thiols with electron-withdrawing groups to enhance reaction specificity .

Q. How is this compound applied in advanced materials science?

- Fluorinated polymers : Acts as a crosslinking agent to improve thermal stability in coatings .

- Electronics : Serves as a precursor for sulfur-containing fluorocarbons in semiconductor fabrication .

- Catalysis : Modifies ligand environments in transition-metal complexes to tune catalytic activity .

Q. What integrated approaches combine computational and experimental data for studying this compound?

- DFT-guided synthesis : Predict reaction energetics and optimize conditions before lab trials .

- Multivariate analysis : Correlate spectroscopic data (e.g., ¹⁹F NMR shifts) with computational charge distribution maps .

- Machine learning : Train models on existing datasets to predict novel synthetic routes or applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.